molecular formula C21H19Cl2NO3 B11150219 6-chloro-9-(3-chloro-4-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

6-chloro-9-(3-chloro-4-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11150219
M. Wt: 404.3 g/mol
InChI Key: IYIZWXAGLCKCEZ-UHFFFAOYSA-N
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Description

6-Chloro-9-(3-chloro-4-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a chromeno-oxazin derivative characterized by a fused tricyclic framework. Its structure includes:

  • A 6-chloro substituent on the chromene ring.
  • A 3-chloro-4-methylphenyl group at the 9-position, introducing steric bulk and electron-withdrawing effects.
  • A propyl chain at the 4-position, influencing hydrophobicity and molecular flexibility.

Properties

Molecular Formula

C21H19Cl2NO3

Molecular Weight

404.3 g/mol

IUPAC Name

6-chloro-9-(3-chloro-4-methylphenyl)-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H19Cl2NO3/c1-3-4-13-7-19(25)27-20-15(13)9-18(23)21-16(20)10-24(11-26-21)14-6-5-12(2)17(22)8-14/h5-9H,3-4,10-11H2,1-2H3

InChI Key

IYIZWXAGLCKCEZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)C4=CC(=C(C=C4)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-9-(3-chloro-4-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the chromeno[8,7-e][1,3]oxazin-2-one core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions.

    Introduction of the chloro and methyl groups: This can be achieved through electrophilic aromatic substitution reactions using reagents such as chlorine gas and methyl iodide.

    Addition of the propyl group: This step typically involves alkylation reactions using propyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-9-(3-chloro-4-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can be used to modify the oxazinone ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce or replace substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas for electrophilic substitution, sodium methoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

6-chloro-9-(3-chloro-4-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-chloro-9-(3-chloro-4-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. This compound may act by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interfering with cellular processes: Such as DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects.

    Modulating signaling pathways: Affecting pathways involved in inflammation or pain perception.

Comparison with Similar Compounds

Key Observations :

  • The 3-chloro-4-methylphenyl group in the target compound combines electron-withdrawing (Cl) and electron-donating (CH₃) effects, creating a polarized aromatic system. This contrasts with the purely electron-donating 3-methoxybenzyl group in the analog , which may enhance solubility but reduce receptor-binding affinity.

Alkyl Chain Modifications

Compound Name 4-Position Substituent Chain Length Hydrophobicity (Predicted logP)
Target Compound Propyl C3 High (~4.2)
Compound 7b Methyl C1 Moderate (~3.5)
9-(3-Methoxybenzyl) analog Propyl C3 Moderate (~3.8)

Key Observations :

  • Compared to the 3-methoxybenzyl analog , the target’s higher logP (due to Cl/CH₃ groups) may favor CNS penetration but increase metabolic stability challenges.

Pharmacological Implications

While biological data for the target compound is unavailable, insights can be extrapolated from analogs:

  • Chlorinated analogs (e.g., compound 7a ) show enhanced kinase inhibition due to halogen bonding with ATP-binding pockets.
  • Methoxy-substituted derivatives exhibit reduced cytotoxicity but improved solubility, making them preferable for oral formulations.
  • The target’s 3-chloro-4-methylphenyl group may optimize selectivity for targets requiring both hydrophobic and polar interactions (e.g., serotonin receptors).

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